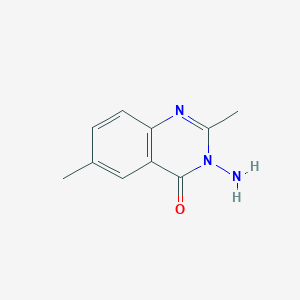

3-Amino-2,6-dimethylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

85516-81-0 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-amino-2,6-dimethylquinazolin-4-one |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-9-8(5-6)10(14)13(11)7(2)12-9/h3-5H,11H2,1-2H3 |

InChI Key |

VGBOBZPIBZPNPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N(C2=O)N)C |

Origin of Product |

United States |

Systematic Derivatization and Structural Modification of the 3 Amino 2,6 Dimethylquinazolin 4 3h One Scaffold

Functionalization at the 3-Amino Group

The condensation of the 3-amino group with various aldehydes and ketones is a common strategy to generate Schiff base derivatives. researchgate.netnih.gov This reaction typically involves reacting the 3-aminoquinazolinone with an appropriate carbonyl compound in a suitable solvent, such as ethanol (B145695) or acetic acid, sometimes with catalytic amounts of acid. researchgate.net For instance, the reaction of 3-amino-2-methylquinazolin-4(3H)-one with different aromatic aldehydes has been shown to yield novel Schiff bases. researchgate.net The formation of the imine (-N=CH-) linkage in these derivatives is a key structural feature. researchgate.net The synthesis of Schiff bases from 3-amino-2-methyl quinazolin-4-(3H)-one and various aromatic aldehydes has been reported, with some methods involving refluxing in ethanol for extended periods, while others utilize acetic acid as a catalyst to facilitate the reaction. researchgate.net

The reaction of 3-amino-2,6-dimethylquinazolin-4(3H)-one with various benzaldehyde (B42025) derivatives can furnish substituted benzylidene-based quinazolin-4(3H)-one motifs. nih.gov The synthesis of Schiff bases has also been achieved through the condensation of 2-methyl-3-amino-4(3H)-quinazolinone with aldehydes like p-nitrobenzaldehyde and p-hydroxybenzaldehyde. nih.gov

The 3-amino group can be acylated to form amide derivatives. This can be achieved through various synthetic methods, including reaction with acyl chlorides or acid anhydrides. A novel green microwave-assisted protocol has been developed for the synthesis of arylamides, which involves the reaction of hydrazides with benzoxazinones. mdpi.com Additionally, acetamides have been derived from the free 3-amino group through thermal methods. mdpi.com The formation of amide derivatives introduces a carbonyl group adjacent to the nitrogen, which can participate in hydrogen bonding and alter the electronic properties of the scaffold.

Ring Substitution Strategies (e.g., Halogenation, Alkyl/Aryl Modifications)

Altering the substitution pattern on the quinazolinone ring is a crucial strategy for modulating the physicochemical and biological properties of the this compound scaffold.

The introduction of halogen atoms (F, Cl, Br, I) onto the quinazolinone ring can significantly influence the electronic properties of the molecule. Halogens are electronegative atoms that can exert a strong inductive effect, withdrawing electron density from the aromatic ring. This can affect the molecule's polarity, lipophilicity, and ability to participate in intermolecular interactions. researchgate.netmdpi.com

Computational studies on halogen-substituted 4-anilinoquinazolines have shown that while halogenation may not cause significant changes in the 3D conformation, it leads to noticeable alterations in electronic properties like the dipole moment. mdpi.com The nature of the halogen and its position on the ring can fine-tune these effects. For example, the electronegativity and atomic radius of the halogen atom play a key role in the strength of these interactions. researchgate.net The order of melting points in halo-phenyl-substituted quinazolinones has been observed to correlate with halogen bond energy in some cases. dntb.gov.ua

The presence of a methyl group at the 6-position of the this compound scaffold already influences its properties. mdpi.com Further introduction of alkyl or aryl groups at other positions of the quinazolinone ring can lead to significant changes in steric hindrance, lipophilicity, and potential for π-π stacking interactions. dntb.gov.uanih.gov The synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones has been explored to develop compounds with specific activities. nih.gov The introduction of different substituents at various positions of the quinazolinone ring is a common strategy to explore structure-activity relationships. acs.org

Development of Hybrid Quinazolinone Conjugates

Creating hybrid molecules by linking the this compound scaffold to other chemical entities is an emerging strategy to develop compounds with novel properties. This approach aims to combine the features of the quinazolinone core with those of the conjugated partner.

For example, acylhydrazone quinazolines have been synthesized by condensing 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with aromatic aldehydes. nih.gov The reactivity of the 3-amino group allows for the synthesis of various hybrid structures. For instance, 3-amino-2-ethoxyquinazolin-4(3H)-one has been used as a starting material to create Schiff bases, which were then further reacted to form more complex heterocyclic systems. researchgate.net This highlights the potential of the 3-amino group as a key site for building diverse molecular architectures.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 2,6 Dimethylquinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 3-Amino-2,6-dimethylquinazolin-4(3H)-one and its derivatives, ¹H NMR, ¹³C NMR, and DEPT spectroscopy are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In the context of quinazolinone derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in a series of 3-chloro-6,7-dimethoxyquinazoline azo disperse dye derivatives, the aromatic protons were observed in the range of δ 6.90-9.92 ppm. scialert.net The protons of the methyl groups on the quinazolinone ring would be expected to appear as singlets in the upfield region. For example, in 3-amino-2-methyl-4(3H)quinazolinone, the methyl group protons would have a characteristic chemical shift. sigmaaldrich.com The amino group protons often appear as a broad singlet, and their chemical shift can be influenced by the solvent and concentration.

Table 1: ¹H NMR Spectral Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 3-Amino-2-methyl-7-chloroquinazolin-4(3H)-one | DMSO | 7.16 (s, 1H), 6.40 (s, 1H), 3.78 (s, 6H), 3.68 (s, 3H) | Aromatic CH, Aromatic CH, OCH₃, CH₃ |

| 2-Aminopyrazoleazo-3-chloro-6,7-dimethoxy quinazoline (B50416) | DMSO-d₆ | 11.79 (s, 1H), 8.91-9.92 (s, 1H), 6.90-7.63 (s, 2H), 3.91 (s, 6H), 2.45 (s, 2H) | NH, quinazoline-H, quinazoline-H, OCH₃, NH₂ |

| 4-Aminobenzonitrile azo 3-chloro-6,7-dimethoxy quinazoline | DMSO-d₆ | 8.45 (s, 1H), 7.61 (m, 2H), 7.01 (s, 2H), 2.45-3.81 (s, 2H) | ArH, ArH, OCH₃, NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield. For example, in a derivative of 3-amino-2-methyl-7-chloroquinazolin-4(3H)-one, the carbonyl carbon (C=O) signal was observed at δ 168.28 ppm. researchgate.net The carbons of the aromatic ring system give rise to a series of signals in the δ 100-160 ppm range. The methyl carbons appear at the most upfield positions.

Table 2: ¹³C NMR Spectral Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 3-Amino-2-methyl-7-chloroquinazolin-4(3H)-one | DMSO | 168.28, 155.80, 149.23, 140.28, 113.37, 100.56, 100.05, 56.94, 56.13, 51.93, 16.95 | C=O, C-N, C-Cl, Ar-C, Ar-C, Ar-C, Ar-C, OCH₃, OCH₃, OCH₃, CH₃ |

| 2-Aminopyrazoleazo-3-chloro-6,7-dimethoxy quinazoline | DMSO-d₆ | 162.72, 156.51, 151.71, 149.80, 142.03, 105.96, 104.30, 102.88, 56.99, 56.93 | C=O, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, OCH₃, OCH₃ |

| 4-Aminobenzonitrile azo 3-chloro-6,7-dimethoxy quinazoline | DMSO-d₆ | 162.59, 155.85, 153.01, 149.28, 144.20, 106.13, 104.09, 103.74, 56.64, 56.59 | C=O, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, OCH₃, OCH₃ |

Distortionless Enhancement by Polarization Transfer (DEPT) Spectroscopy

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, key characteristic absorption bands include:

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the range of 3500-3300 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the quinazolinone ring exhibits a strong absorption band around 1700-1650 cm⁻¹.

C=N Stretching: The imine bond within the quinazoline ring system will have a characteristic absorption.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

For instance, in a series of 3-chloro-6,7-dimethoxyquinazoline azo disperse dyes, N-H stretching vibrations were observed in the 3239-3694 cm⁻¹ region, and aromatic C-H stretching was seen at 2883-3092 cm⁻¹. scialert.net

Table 3: IR Spectral Data for Derivatives of this compound

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 3-Amino-2-methyl-7-chloroquinazolin-4(3H)-one | 3381, 3203, 1662 | N-H stretch, N-H stretch, C=O stretch |

| 2-Aminopyrazoleazo-3-chloro-6,7-dimethoxy quinazoline | 3344, 3049, 1589, 1064, 748 | N-H stretch, C-H stretch, C=C stretch, C-O-C stretch, C-Cl stretch |

| 4-Aminobenzonitrile azo 3-chloro-6,7-dimethoxy quinazoline | 3239, 3092, 1592, 1064, 794 | N-H stretch, C-H stretch, C=C stretch, C-O-C stretch, C-Cl stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinazolinone derivatives typically exhibit multiple absorption bands in the UV-Vis region, corresponding to π→π* and n→π* transitions of the aromatic system and the carbonyl group. The position and intensity of these bands can be influenced by the substituents on the quinazolinone ring. For example, studies on quinoline (B57606) derivatives have shown absorption maxima in the range of 280 to 510 nm. researchgate.net In a study of azo disperse dyes derived from 3-chloro-6,7-dimethoxyquinazoline, the maximum absorption wavelengths (λmax) were found to be between 370 nm and 517 nm. scialert.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. In the mass spectrum of a 3-amino-6-chloro-2-methyl quinazolin-4(3H)-one derivative, the molecular ion peak was observed, and its fragmentation pattern was analyzed. researchgate.netsciencepublishinggroup.com The fragmentation often involves the loss of small, stable molecules or radicals from the parent ion. For example, the loss of an -NH group from the molecular ion was reported for a derivative. researchgate.net

Table 4: Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Method | m/z (relative intensity %) | Fragmentation Pathway |

| 3-Amino-6-chloro-2-methyl quinazolin-4-(3H)-one derivative | Electron Impact | 235 (M+), 220, 206, 177, 162, 136, 120, 93, 65 | Loss of -NH, -CH₂, -HCO, -CH₃, -CN, -O, -HCN, -CO |

Structure Activity Relationship Sar Studies on 3 Amino 2,6 Dimethylquinazolin 4 3h One and Its Analogs

Correlating Structural Features with Modulated Chemical Reactivity

The chemical reactivity of the quinazolinone core can be significantly altered by the introduction of various substituents. researchgate.net The nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in the reactivity of the molecule.

For instance, the synthesis of quinazoline (B50416) derivatives through the annulation of 2-aminoaryl alcohols with nitriles is influenced by the electronic properties of the substituents on the benzonitrile. Aryl nitriles containing electron-donating groups like methyl and methoxy (B1213986) groups tend to undergo smoother dehydrogenative annulation compared to those with electron-withdrawing nitro groups. mdpi.com Similarly, in the one-pot three-component synthesis of quinazoline derivatives, substrates with electron-donating substituents are generally better tolerated than those with electron-withdrawing groups. mdpi.com

The reactivity is not only dependent on electronic effects but also on the nature of the reacting partners. For example, in certain synthetic routes, aryl and heteroaryl aldehydes have been found to produce better yields of quinazolinone products compared to aliphatic aldehydes. mdpi.com This suggests that the aromaticity and electronic nature of the aldehyde directly impact the reaction's efficiency.

Furthermore, the position of substitution on the quinazolinone ring system dictates the course of chemical reactions. Electrophilic substitution reactions, such as nitration, have a predicted order of reactivity at different positions on the quinazoline ring: 8 > 6 > 5 > 7 > 4 > 2. nih.gov Conversely, nucleophilic substitution reactions are also known to occur, for example, at the 4-position with reagents like sodamide and hydrazine (B178648). nih.gov

Elucidating the Influence of Substituent Position and Nature on Molecular Interactions

The interaction of quinazolinone derivatives with biological targets is highly dependent on the position and nature of their substituents. These structural modifications can influence binding affinity through various forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov

Studies have shown that substituents at the C2, C6, and C7 positions of the quinazolinone core are particularly important for molecular interactions. For instance, the presence of a fluorine atom at C7 can enhance binding affinity to certain receptors more significantly than a fluorine atom at C6. nih.gov This is attributed to the ability of the fluorine atom to form hydrogen bonds with specific amino acid residues in the binding pocket. nih.gov In contrast, replacing fluorine with a larger halogen like chlorine can lead to the loss of these crucial interactions. nih.gov

The size and nature of the substituent at the C2 position also play a critical role. Larger substituents at C2 may lead to steric hindrance, preventing the molecule from fitting into smaller binding sites. nih.gov Consequently, smaller quinazolinone derivatives may favor binding to more compact active sites. nih.gov The interactions in these smaller pockets are often dominated by hydrogen bonding with specific amino acid residues. nih.gov For example, the carbonyl group of the quinazolinone ring can form hydrogen bonds with residues like Lys241 and Asn247, while the amino group can interact with Ser240. nih.gov

The nature of the substituent at the N3 position also significantly influences molecular interactions and biological activity. Aliphatic substituents at this position have been shown to be favorable for certain activities, though the length of the aliphatic chain is critical. nih.gov Chains that are too long may introduce steric hindrance. nih.gov The replacement of an aliphatic group with an aryl group at N3 has been observed to enhance analgesic activity in some quinazolinone series. mdpi.com

The following table summarizes the influence of substituents at different positions on the molecular interactions of quinazolinone analogs:

| Position | Substituent Type | Influence on Molecular Interactions |

| C2 | Aliphatic or Aromatic | Affects binding site preference due to steric factors. nih.gov |

| C6 | Halogen (e.g., F, Cl) | Influences hydrogen bonding capacity and binding affinity. nih.gov |

| C7 | Halogen (e.g., F) | Can significantly enhance binding affinity through hydrogen bonding. nih.gov |

| N3 | Aliphatic or Aryl | Modulates activity, with chain length being a critical factor for aliphatic groups. mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Quinazolinone Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug design, helping to predict the activity of novel compounds and guide the optimization of lead structures. nih.gov

In the field of quinazolinone research, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. nih.govrsc.org These models generate contour maps that visualize the regions around the molecule where specific properties (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. nih.gov

For example, a 3D-QSAR study on quinazolinone derivatives as matrix metalloproteinase-13 (MMP-13) inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of inhibitory activity. nih.gov The resulting models demonstrated good predictive power, as indicated by high q² and r² values, and were used to design novel, more potent inhibitors. nih.gov

Similarly, QSAR studies have been applied to quinazolinone derivatives with anticancer activity. nih.govrsc.org These studies have helped to identify key structural features responsible for their cytotoxic effects. For instance, in a study of quinazolinone derivatives containing hydrazone structural units, a 3D-QSAR model was constructed to guide the design of new antitumor agents. rsc.orgrsc.org

The general process of a QSAR study in quinazolinone research involves:

Data Set Selection: A series of quinazolinone analogs with known biological activities is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques.

Interpretation and Application: The validated model is used to understand the structure-activity relationships and to predict the activity of new, untested compounds.

The following table provides an overview of QSAR models applied to quinazolinone research:

| QSAR Model | Application | Key Findings |

| CoMFA/CoMSIA | MMP-13 Inhibitors | Electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. nih.gov |

| 3D-QSAR (CoMFA) | Antitumor Agents | Guided the design of novel quinazolinone-hydrazone derivatives with potent activity. rsc.orgrsc.org |

| 2D-QSAR | Anti-Trypanosoma cruzi Agents | Established relationships between 2D structural features and trypanocidal activity. eurekaselect.com |

Computational and Theoretical Investigations of 3 Amino 2,6 Dimethylquinazolin 4 3h One

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 3-Amino-2,6-dimethylquinazolin-4(3H)-one, with a biological macromolecule, typically a protein or nucleic acid.

Research on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives has utilized molecular docking to elucidate their mechanism of action. In one study, this compound was docked into the minor groove of a DNA dodecamer. The simulations revealed that the compound fits satisfactorily within the DNA groove, establishing interactions that are believed to correlate with its observed photo-disruptive activity under UVA and UVB irradiation. researchgate.net The binding energy and the specific interactions, such as hydrogen bonds and van der Waals forces with the DNA base pairs, are key indicators of the compound's potential to act as a DNA-interactive agent. researchgate.net

Docking studies on related quinazolinone derivatives further highlight the utility of this approach. For instance, various Schiff base derivatives of 3-amino-2-methylquinazolin-4(3H)-ones have been docked against enzymes like elastase to rationalize their inhibitory activity. abap.co.in Similarly, other quinazolinone compounds have been computationally screened against targets such as the androgen receptor and cyclooxygenase-2 (COX-2) to predict their potential as anticancer and anti-inflammatory agents, respectively. nih.govnih.gov These studies consistently demonstrate that the quinazolinone core serves as a robust scaffold for establishing crucial interactions within the active sites of various biomolecules. The specific substitutions on the quinazoline (B50416) ring, such as the 2-methyl and 6-methyl groups in the title compound, play a significant role in modulating the binding affinity and selectivity.

Table 1: Representative Molecular Docking Data for Quinazolinone Derivatives

| Compound/Derivative | Target | Key Interactions | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | DNA (minor groove) | Hydrogen bonds, van der Waals forces | Satisfactory binding indicated, specific value not reported researchgate.net |

| (E)-3-[((5-Ethylthiophen-2-yl)methylene)amino]-2,6-dimethylquinazolin-4(3H)-one | Elastase | Hydrogen bonds with His57, Asp194, Ser214 | -9.8673 abap.co.in |

| 3-Amino-2-phenylquinazoline-4(3H)-one derivative | COX-2 | Interactions with key amino acids in the active site | -85.2374 (rerank score) nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of a molecule. For this compound, these methods can elucidate its molecular geometry, vibrational frequencies, and electronic structure, which are fundamental to its reactivity and interactions.

While specific DFT studies on this compound are not extensively reported, research on analogous quinazolinone structures provides a clear framework for the types of analyses performed. DFT calculations are commonly used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles with high accuracy. cardiff.ac.ukfao.org These optimized geometries represent the minimum energy conformation of the molecule and serve as the starting point for more complex simulations like molecular docking and dynamics.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For quinazolinone derivatives, a smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. tandfonline.com These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the quinazoline ring, indicating these as likely sites for hydrogen bonding and electrophilic attack.

Table 2: Typical Parameters from Quantum Chemical Calculations for Quinazolinone Scaffolds

| Parameter | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles for the ground state structure. | DFT (e.g., B3LYP/6-311++G(d,p)) cardiff.ac.uk |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT, TD-DFT acs.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions. | DFT tandfonline.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational flexibility of this compound and the stability of its complexes with biological targets. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, thus revealing the dynamic nature of molecular interactions.

In the context of drug design, MD simulations are often performed on a ligand-receptor complex obtained from molecular docking. tandfonline.com The primary goal is to assess the stability of the predicted binding pose and to observe how the ligand and protein adapt to each other's presence. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD of the ligand and the protein backbone are monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.netresearchgate.net For example, MD simulations of other quinazolinone derivatives bound to enzymes like MMP-13 and EGFR have shown stable RMSD values, confirming the stability of the docking predictions. nih.govnih.gov

The RMSF of the protein residues provides information about the flexibility of different parts of the protein upon ligand binding. researchgate.net Residues that show significant fluctuations may be part of flexible loops, while those with low RMSF values are typically part of the stable core or are constrained by interactions with the ligand. Analysis of hydrogen bonds, hydrophobic interactions, and water bridges over the course of the simulation further refines the understanding of the key determinants of binding affinity and stability. researchgate.net These simulations can validate the binding hypothesis and provide a more dynamic and realistic picture of the molecular recognition process than static docking models alone. nih.govtandfonline.com

Exploration of Specialized Chemical and Photochemical Properties of 3 Amino 2,6 Dimethylquinazolin 4 3h One Derivatives

Photochemical Activation and Photo-Disruptive Capabilities

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, and its derivatives have been the subject of research for their potential as photoactive agents. mdpi.com The introduction of specific substituents onto the quinazolinone core can modulate their photochemical properties, leading to applications in photodynamic therapy and as photo-disruptive agents.

A study on a series of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, including 3-amino-2,6-dimethylquinazolin-4(3H)-one, has demonstrated their photo-activity towards plasmid DNA. mdpi.com Out of eleven derivatives synthesized, eight showed photo-induced cleavage of plasmid DNA under UVB irradiation, and four were active under UVA irradiation. mdpi.com This photo-disruptive capability is significantly influenced by the nature and position of substituents on the quinazolinone ring. mdpi.com

For instance, derivatives with a 6-nitro substitution have been shown to enhance their photo-activity upon UVA irradiation, with effective concentrations in the micromolar range (~1–5 μM). mdpi.com In contrast, the presence of a 6-bromo substituent generally leads to reduced photo-activity under UVA light, although it remains active under UVB. mdpi.com The simple, unsubstituted 3-amino-2-methylquinazolin-4(3H)-one, when linked to a photo-active group, was found to be highly efficient at DNA cleavage under both UVA and UVB irradiation. mdpi.com

The conversion of the 3-amino group to an acetamide (B32628) can also impact the photo-activity. While most acetamide derivatives lost their photo-disruptive capabilities, the 6-nitro acetamide derivative retained its activity under both UVB and UVA light. mdpi.com On the other hand, the 6-bromo-substituted acetamide was only active under UVB irradiation. mdpi.com

Below is a table summarizing the photo-activity of selected 3-amino-2-methyl-quinazolin-4(3H)-one derivatives.

| Compound | Substitution | Photo-activity (UVB) | Photo-activity (UVA) |

| 3c | 2-methyl | Active | Inactive |

| 3g | 6-bromo-2-methyl | Active | Inactive |

| 3j | 6-nitro-2-methyl | Active | Active |

| 4 | 2-methyl (acetamide) | Inactive | Inactive |

| 5 | 6-bromo-2-methyl (acetamide) | Active | Inactive |

| 6 | 6-nitro-2-methyl (acetamide) | Active | Active |

Photo-Cleavage Mechanisms

The precise photo-cleavage mechanism for this compound has not been definitively elucidated in the reviewed literature. However, the photo-induced DNA damage by related photosensitizers can generally proceed through two main pathways: Type I and Type II mechanisms.

In a Type I mechanism , the excited photosensitizer directly interacts with a substrate, such as a biological molecule or solvent, through electron or hydrogen atom transfer, leading to the formation of radicals and radical ions. These reactive species, including hydroxyl radicals, can then cause DNA strand scission.

In a Type-II mechanism , the triplet-excited photosensitizer transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then oxidize DNA bases, particularly guanine, leading to DNA damage.

For some related quinoxaline (B1680401) derivatives, it has been shown that photoexcited states can damage DNA through a Type I process, producing alkali-labile lesions selectively at 2'-deoxyguanosine (B1662781) positions. nih.gov Studies on other heterocyclic photosensitizers suggest the involvement of hydroxyl and carbon-centered radicals in DNA damage, with a minor contribution from singlet oxygen under aerobic conditions. nih.gov The specific pathway and the reactive species involved for this compound would require further dedicated mechanistic studies.

Photosensitization Phenomena

Photosensitization is the process by which a molecule (the photosensitizer), upon absorption of light, becomes electronically excited and then induces a chemical change in another molecule. The effectiveness of a photosensitizer is determined by its ability to absorb light at a specific wavelength, the quantum yield of its excited state formation, and the efficiency of energy or electron transfer to a target molecule.

For 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, the UV-Vis absorption spectra show characteristic peaks that are influenced by the substitution pattern. mdpi.com For example, this compound exhibits absorption maxima at 271 nm and 312 nm. mdpi.com The presence of a nitro group, as in 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, shifts the absorption maximum to 326 nm, which is significant for its enhanced activity under UVA light. mdpi.com

The process of photosensitization in these compounds is foundational to their photo-disruptive capabilities. The absorbed light energy elevates the quinazolinone derivative to an excited state, which then initiates the DNA cleavage cascade, as discussed in the photo-cleavage mechanisms. The ability to "turn on" and "turn off" this photosensitization through chemical modification is a key area of research for developing novel photochemotherapeutics. mdpi.com

Interactions with Biomolecular Systems: A Chemical Perspective (e.g., DNA Binding Mechanisms)

The interaction of small molecules with DNA is a critical aspect of their potential as therapeutic agents. For the 3-amino-2-methyl-quinazolin-4(3H)-one series, molecular docking studies have been performed to understand their binding to DNA. mdpi.com These in silico studies indicate a satisfactory binding affinity to the DNA minor groove, which correlates with their observed photo-activity. mdpi.com

The binding mode is thought to involve hydrogen bonding and other non-covalent interactions. The 3-amino group of the quinazolinone scaffold is a key feature that can participate in hydrogen bonding. mdpi.com Altering this group, for instance by converting it to an amide, can change the binding characteristics and, consequently, the photo-biological activity. mdpi.com

Molecular docking of related 3-(arylidene-amino)-2-methyl quinazolin-4(3H)-one derivatives with DNA gyrase, an enzyme involved in bacterial DNA replication, has also been investigated. nih.gov This suggests that the quinazolinone scaffold can be tailored to interact with different biological targets within the DNA machinery.

While a detailed crystal structure of this compound bound to DNA is not available, the molecular docking studies provide valuable insights into the probable binding orientation and interactions that underpin its photo-disruptive effects. The correlation between the calculated binding energies from docking and the experimental photo-cleavage efficiency underscores the importance of this initial binding event. mdpi.com

Q & A

(Basic) What are the established synthetic routes for 3-Amino-2,6-dimethylquinazolin-4(3H)-one, and how can reaction parameters be adjusted to enhance yield?

Methodological Answer:

The compound is synthesized via cyclization reactions using precursors like benzoxazinones or thiophene derivatives. For example, a reported method involves reacting 2-acetylamino-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester with hydrazine hydrate under heating, yielding 61.6% . Another protocol using benzoxazinone intermediates achieved a lower yield of 31%, highlighting the need for optimization . Key parameters include:

- Catalysts : Use of KAl(SO₄)₂·12H₂O improves reaction efficiency in quinazolinone syntheses .

- Temperature : Controlled heating (e.g., reflux conditions) enhances cyclization.

- Reaction Time : Extended durations (e.g., 24 hours) may improve conversion .

(Basic) Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

- 1H-NMR : Identifies substituent positions (e.g., δ 7.89 ppm for H5, δ 2.44–2.56 ppm for methyl groups) .

- UV-Vis Spectroscopy : Confirms conjugation (λmax = 271 nm, ε = 5482 M⁻¹cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁N₃OS with m/z 209.2681) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Purity is assessed via thin-layer chromatography (TLC) and HPLC, with ≥97% purity recommended for pharmacological studies .

(Advanced) How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, spectral data) across studies?

Methodological Answer:

Discrepancies in melting points (e.g., 170–171°C vs. other reports) may arise from polymorphic forms or impurities. To resolve:

- Reproduce Synthesis : Follow standardized protocols (e.g., ’s method) and verify via ¹H-NMR .

- Recrystallization : Use solvents like DMSO or ethanol to isolate pure crystalline forms.

- Certificate of Analysis (COA) : Request batch-specific COAs from suppliers to confirm purity .

(Advanced) What methodologies are employed to investigate the structure-activity relationships (SAR) of quinazolin-4(3H)-one derivatives in antimicrobial applications?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 5, or 6 to modulate activity .

- Antimicrobial Assays : Follow CLSI guidelines (e.g., M7-A5 for broth microdilution) to determine minimum inhibitory concentrations (MICs) .

- Molecular Docking : Map interactions with bacterial targets (e.g., DNA gyrase) to rationalize activity trends .

(Advanced) How do structural modifications (e.g., fluorination, trifluoromethylation) influence the pharmacokinetic properties of quinazolin-4(3H)-one derivatives?

Methodological Answer:

- Solubility : Substituents like trifluoromethyl (logP = 0.56) increase hydrophobicity, requiring formulation adjustments (e.g., co-solvents) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, enhancing half-life (e.g., 3-amino-6-(trifluoromethyl) derivatives) .

- Reactivity : Electron-withdrawing groups (e.g., -CF₃) stabilize intermediates in nucleophilic substitution reactions .

(Basic) How can researchers predict the solubility of this compound for experimental design?

Methodological Answer:

- Computational Tools : Use ACD/LogP (0.56) to estimate partition coefficients; polar solvents (e.g., DMSO, methanol) are preferred .

- Experimental Testing : Perform saturation solubility assays in target solvents (e.g., PBS for bioavailability studies) .

(Advanced) What strategies validate the reproducibility of synthetic protocols for this compound under varying laboratory conditions?

Methodological Answer:

- Interlaboratory Studies : Compare yields and purity metrics across labs using identical starting materials .

- Robustness Testing : Vary parameters (e.g., solvent purity, humidity) to identify critical factors .

- Statistical Analysis : Apply design-of-experiment (DoE) models to optimize multi-variable reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.